molecular formula C16H12ClNO2 B2624571 1-Chloro-4-{[(cinnamoyloxy)imino]methyl}benzene CAS No. 331462-10-3

1-Chloro-4-{[(cinnamoyloxy)imino]methyl}benzene

Cat. No.: B2624571
CAS No.: 331462-10-3
M. Wt: 285.73
InChI Key: LHYGNEPQWCAIKH-BGWJIYLUSA-N
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Description

1-Chloro-4-{[(cinnamoyloxy)imino]methyl}benzene is a chemical compound with the molecular formula C16H12ClNO2 and a molecular weight of 285.73 g/mol . This compound is known for its unique structure, which includes a chlorinated benzene ring and a cinnamoyloxyimino group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-Chloro-4-{[(cinnamoyloxy)imino]methyl}benzene typically involves the reaction of 4-chlorobenzaldehyde with cinnamoyl chloride in the presence of a base, such as pyridine, to form the intermediate cinnamoyloxybenzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-4-{[(cinnamoyloxy)imino]methyl}benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-4-{[(cinnamoyloxy)imino]methyl}benzene is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-{[(cinnamoyloxy)imino]methyl}benzene involves its interaction with various molecular targets. The cinnamoyloxyimino group can interact with enzymes and receptors, potentially inhibiting their activity. The chlorinated benzene ring can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Chloro-4-{[(cinnamoyloxy)imino]methyl}benzene can be compared with similar compounds such as:

These comparisons highlight the unique cinnamoyloxyimino group in this compound, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(E)-(4-chlorophenyl)methylideneamino] (Z)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-15-9-6-14(7-10-15)12-18-20-16(19)11-8-13-4-2-1-3-5-13/h1-12H/b11-8-,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYGNEPQWCAIKH-BGWJIYLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)ON=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)O/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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